Cas no 85779-98-2 (5-iodo-1,3-dimethyl-1H-pyrazole)

5-iodo-1,3-dimethyl-1H-pyrazole structure
85779-98-2 structure
Product Name:5-iodo-1,3-dimethyl-1H-pyrazole
CAS No:85779-98-2
MF:C5H7IN2
MW:222.026952981949
MDL:MFCD09743720
CID:3159414
PubChem ID:13070796
Update Time:2025-04-26

5-iodo-1,3-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1,3-DIMETHYL-5-IODOPYRAZOLE
    • 5-iodo-1,3-dimethyl-1H-pyrazole
    • 5-iodo-1,3-dimethylpyrazole
    • 85779-98-2
    • AEXAZEZTTPOFKW-UHFFFAOYSA-
    • InChI=1/C5H7IN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3
    • EN300-156255
    • FS-6332
    • AKOS005264392
    • SCHEMBL5341363
    • CS-0038532
    • MFCD09743720
    • KDA77998
    • MDL: MFCD09743720
    • Inchi: 1S/C5H7IN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3
    • InChI Key: AEXAZEZTTPOFKW-UHFFFAOYSA-N
    • SMILES: IC1=CC(C)=NN1C

Computed Properties

  • Exact Mass: 221.96540g/mol
  • Monoisotopic Mass: 221.96540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 86.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 17.8Ų

5-iodo-1,3-dimethyl-1H-pyrazole Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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5-iodo-1,3-dimethyl-1H-pyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:85779-98-2)5-iodo-1,3-dimethyl-1H-pyrazole
Order Number:A1091910
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:05
Price ($):852.0
Email:sales@amadischem.com

Additional information on 5-iodo-1,3-dimethyl-1H-pyrazole

Chemical Profile of 1,3-DIMETHYL-5-IODOPYRAZOLE (CAS No. 85779-98-2)

1,3-DIMETHYL-5-IODOPYRAZOLE, identified by its Chemical Abstracts Service (CAS) number 85779-98-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. This compound belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The presence of an iodine substituent at the 5-position and two methyl groups at the 1- and 3-positions imparts unique electronic and steric properties, making it a versatile building block for synthetic chemistry.

The structural motif of 1,3-DIMETHYL-5-IODOPYRAZOLE allows for diverse functionalization strategies, which has been exploited in the development of novel therapeutic agents and advanced materials. The iodine atom, being a halogen, serves as an excellent handle for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures and have been widely employed in drug discovery programs.

In recent years, 1,3-DIMETHYL-5-IODOPYRAZOLE has been explored as a key intermediate in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop inhibitors targeting various biological pathways. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The pyrazole core is known for its ability to interact with biological targets due to its rigid structure and hydrogen bonding capabilities.

Moreover, the pharmaceutical industry has shown interest in 1,3-DIMETHYL-5-IODOPYRAZOLE for its role in generating novel scaffolds with improved pharmacokinetic properties. By incorporating this scaffold into drug candidates, scientists aim to enhance solubility, metabolic stability, and target specificity. Preclinical studies have demonstrated promising results using 1,3-DIMETHYL-5-IODOPYRAZOLE-based compounds in models of neurological disorders and infectious diseases.

Beyond pharmaceutical applications, 1,3-DIMETHYL-5-IODOPYRAZOLE finds utility in materials science. Its electron-deficient nature makes it suitable for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The iodine atom can be further functionalized to create conjugated polymers with tunable optoelectronic properties. These advancements highlight the compound's broad applicability across multiple scientific disciplines.

The synthesis of 1,3-DIMETHYL-5-IODOPYRAZOLE typically involves the iodination of a pyrazole precursor followed by methylation at the 1- and 3-positions. Recent methodological improvements have focused on optimizing yields and minimizing side reactions to ensure high purity standards. Catalytic systems employing palladium or copper have been particularly effective in facilitating these transformations efficiently.

Industrial-scale production of 1,3-DIMETHYL-5-IODOPYRAZOLE requires careful consideration of process safety and environmental impact. While the compound itself is not classified as hazardous under standard conditions, proper handling protocols must be followed to prevent unintended exposure. Innovations in green chemistry have led to the development of solvent-free or aqueous-based synthetic routes, reducing the environmental footprint associated with its production.

Future research directions for 1,3-DIMETHYL-5-IODOPYRAZOLE include exploring its role in medicinal chemistry through structure-activity relationship (SAR) studies. By systematically modifying substituents on the pyrazole ring, scientists can uncover new therapeutic applications or improve existing ones. Additionally, computational modeling techniques are being employed to predict binding affinities and optimize drug-like properties before experimental validation.

The growing interest in halogenated pyrazoles underscores their significance as chemical tools for innovation. As synthetic methodologies continue to evolve, compounds like 1,3-DIMETHYL-5-IODOPYRAZOLE will remain indispensable in advancing both academic research and industrial applications. Their unique combination of reactivity and structural features positions them as cornerstone intermediates in modern chemical synthesis.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85779-98-2)5-iodo-1,3-dimethyl-1H-pyrazole
A1091910
Purity:99%
Quantity:10g
Price ($):852.0
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